molecular formula C21H17IN2 B14440445 5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 76954-14-8

5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14440445
CAS No.: 76954-14-8
M. Wt: 424.3 g/mol
InChI Key: RTEAQHUWWLFDOV-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-iodobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with benzil under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds by substituting the iodine atom with different aryl groups .

Scientific Research Applications

5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the iodophenyl group, which may result in different chemical and biological properties.

    5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole:

Uniqueness

The presence of the iodophenyl group in 5-(2-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole imparts unique reactivity, particularly in substitution reactions such as the Suzuki-Miyaura coupling. This makes it a valuable compound in synthetic organic chemistry for the development of new molecules with diverse applications .

Properties

CAS No.

76954-14-8

Molecular Formula

C21H17IN2

Molecular Weight

424.3 g/mol

IUPAC Name

3-(2-iodophenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17IN2/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,21H,15H2

InChI Key

RTEAQHUWWLFDOV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4I

Origin of Product

United States

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